3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE
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Overview
Description
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a unique combination of adamantane, pyrrolidine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of adamantan-1-amine with formaldehyde to form an intermediate, which is then reacted with 4-propoxyphenylpyrrolidine-2,5-dione under controlled conditions . The reaction conditions often include refluxing in methanol or ethanol, with the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the adamantane or phenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Research: It is investigated for its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its binding to hydrophobic pockets in proteins . The pyrrolidine and phenyl groups contribute to the compound’s overall bioactivity by interacting with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-yl derivatives: These compounds share the adamantane moiety and exhibit similar stability and hydrophobic interactions.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring are known for their biological activity and are used in various medicinal applications.
Phenyl derivatives: These compounds are widely studied for their aromatic properties and interactions with biological targets.
Uniqueness
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its combination of adamantane, pyrrolidine, and phenyl groups, which confer distinct chemical and biological properties. This combination enhances the compound’s stability, bioactivity, and potential for diverse applications .
Properties
IUPAC Name |
3-(1-adamantylmethylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-2-7-29-20-5-3-19(4-6-20)26-22(27)11-21(23(26)28)25-15-24-12-16-8-17(13-24)10-18(9-16)14-24/h3-6,16-18,21,25H,2,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWJDCGLSRJKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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